![molecular formula C13H12BrClN2O2 B2814677 4-[2-(2-Bromo-5-chlorophenyl)acetyl]morpholine-3-carbonitrile CAS No. 2094889-92-4](/img/structure/B2814677.png)
4-[2-(2-Bromo-5-chlorophenyl)acetyl]morpholine-3-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(2-Bromo-5-chlorophenyl)acetyl]morpholine-3-carbonitrile is a complex organic compound characterized by the presence of a bromo-chlorophenyl group, an acetyl group, a morpholine ring, and a carbonitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(2-Bromo-5-chlorophenyl)acetyl]morpholine-3-carbonitrile typically involves multiple steps:
Starting Materials: The synthesis begins with 2-bromo-5-chlorobenzaldehyde and morpholine.
Formation of Intermediate: The aldehyde group of 2-bromo-5-chlorobenzaldehyde is first converted to an acyl chloride using thionyl chloride (SOCl₂) under reflux conditions.
Acylation: The acyl chloride intermediate is then reacted with morpholine to form the corresponding amide.
Nitrile Formation:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for precise control of temperature, pressure, and reagent addition would be essential to ensure consistency and safety in large-scale production.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can target the carbonitrile group, converting it to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄).
Common Reagents and Conditions
Oxidation: H₂O₂, KMnO₄, under acidic or basic conditions.
Reduction: LiAlH₄, sodium borohydride (NaBH₄), typically in anhydrous solvents.
Substitution: Nucleophiles like amines, thiols, or alkoxides, often in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Major Products
Oxidation: Oxidized morpholine derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
科学的研究の応用
Chemistry
In chemistry, 4-[2-(2-Bromo-5-chlorophenyl)acetyl]morpholine-3-carbonitrile is used as a building block for the synthesis of more complex molecules
Biology
Biologically, this compound can be used to study the effects of halogenated aromatic compounds on biological systems. Its interactions with enzymes and receptors can provide insights into the development of new pharmaceuticals.
Medicine
In medicinal chemistry, derivatives of this compound are investigated for their potential as therapeutic agents. The presence of the bromo and chloro groups can enhance the compound’s binding affinity to biological targets, making it a candidate for drug development.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity. Its derivatives may also find applications in the production of agrochemicals and dyes.
作用機序
The mechanism of action of 4-[2-(2-Bromo-5-chlorophenyl)acetyl]morpholine-3-carbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The bromo and chloro substituents on the phenyl ring can enhance binding affinity through halogen bonding, while the morpholine ring can interact with hydrophobic pockets in the target protein. The carbonitrile group can participate in hydrogen bonding, further stabilizing the compound-target complex.
類似化合物との比較
Similar Compounds
- 4-[2-(2-Bromo-5-fluorophenyl)acetyl]morpholine-3-carbonitrile
- 4-[2-(2-Chloro-5-fluorophenyl)acetyl]morpholine-3-carbonitrile
- 4-[2-(2-Bromo-5-methylphenyl)acetyl]morpholine-3-carbonitrile
Uniqueness
Compared to similar compounds, 4-[2-(2-Bromo-5-chlorophenyl)acetyl]morpholine-3-carbonitrile is unique due to the specific combination of bromo and chloro substituents, which can significantly influence its chemical reactivity and biological activity. The presence of both halogens can enhance the compound’s ability to form halogen bonds, potentially leading to stronger interactions with biological targets and improved efficacy in medicinal applications.
特性
IUPAC Name |
4-[2-(2-bromo-5-chlorophenyl)acetyl]morpholine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrClN2O2/c14-12-2-1-10(15)5-9(12)6-13(18)17-3-4-19-8-11(17)7-16/h1-2,5,11H,3-4,6,8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBRUDWZDIJTDKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C(=O)CC2=C(C=CC(=C2)Cl)Br)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
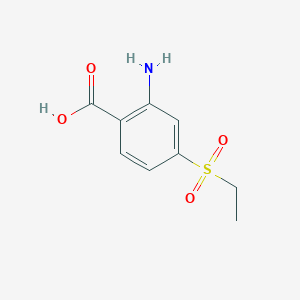

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2814596.png)
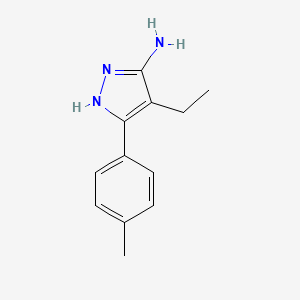
![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-(4-chlorophenoxy)-2-phenylacetamide](/img/structure/B2814598.png)
![(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-4-ethoxybenzamide](/img/structure/B2814602.png)
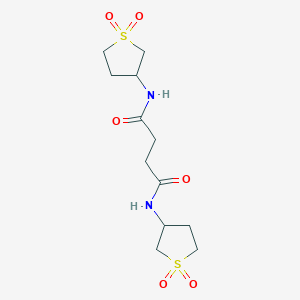
![2-[(1-{1,6-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2814605.png)
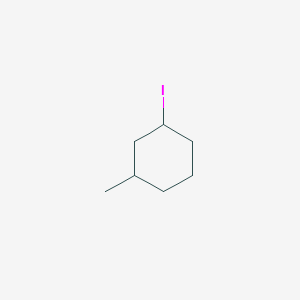
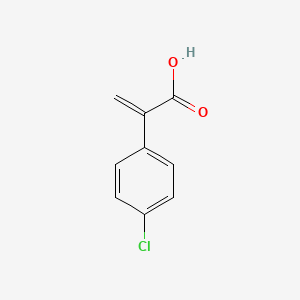
![methyl 3-{[(2Z)-3-carbamoyl-7-hydroxy-2H-chromen-2-ylidene]amino}benzoate](/img/structure/B2814609.png)
![2-((2-fluorobenzyl)thio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2814612.png)
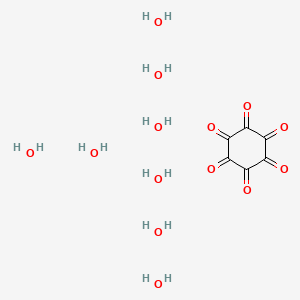
![4-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-2H-benzo[h]chromen-2-one](/img/structure/B2814616.png)
